molecular formula C11H9FN2O B13163996 2-Fluoro-4-(1-methyl-1H-imidazol-2-yl)benzaldehyde

2-Fluoro-4-(1-methyl-1H-imidazol-2-yl)benzaldehyde

Cat. No.: B13163996
M. Wt: 204.20 g/mol
InChI Key: PZYRZMAIAXHSRK-UHFFFAOYSA-N
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Description

2-Fluoro-4-(1-methyl-1H-imidazol-2-yl)benzaldehyde is an organic compound that features a benzaldehyde core substituted with a fluorine atom and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-(1-methyl-1H-imidazol-2-yl)benzaldehyde typically involves the formation of the imidazole ring followed by its attachment to the benzaldehyde core. One common method involves the reaction of 2-fluorobenzaldehyde with 1-methylimidazole under specific conditions to form the desired product . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-(1-methyl-1H-imidazol-2-yl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: 2-Fluoro-4-(1-methyl-1H-imidazol-2-yl)benzoic acid.

    Reduction: 2-Fluoro-4-(1-methyl-1H-imidazol-2-yl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Fluoro-4-(1-methyl-1H-imidazol-2-yl)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-4-(1-methyl-1H-imidazol-2-yl)benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The imidazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    4-(1H-Imidazol-1-yl)benzaldehyde: Lacks the fluorine substitution, which may affect its reactivity and binding properties.

    2-Amino-4-fluoro-5-(1-methyl-1H-imidazol-2-yl)benzaldehyde: Contains an amino group, which can introduce additional hydrogen bonding interactions.

Uniqueness

2-Fluoro-4-(1-methyl-1H-imidazol-2-yl)benzaldehyde is unique due to the presence of both the fluorine atom and the imidazole ring. The fluorine atom can enhance the compound’s stability and lipophilicity, while the imidazole ring provides a versatile site for further functionalization and interaction with biological targets .

Properties

Molecular Formula

C11H9FN2O

Molecular Weight

204.20 g/mol

IUPAC Name

2-fluoro-4-(1-methylimidazol-2-yl)benzaldehyde

InChI

InChI=1S/C11H9FN2O/c1-14-5-4-13-11(14)8-2-3-9(7-15)10(12)6-8/h2-7H,1H3

InChI Key

PZYRZMAIAXHSRK-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1C2=CC(=C(C=C2)C=O)F

Origin of Product

United States

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